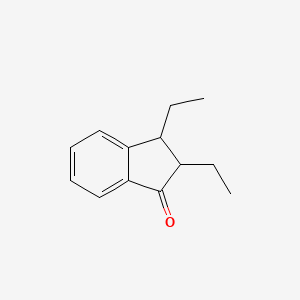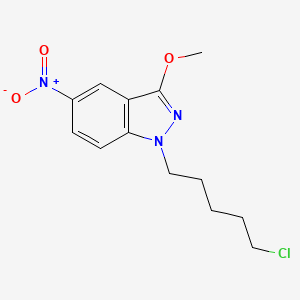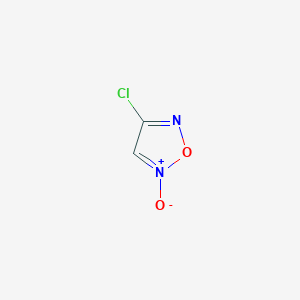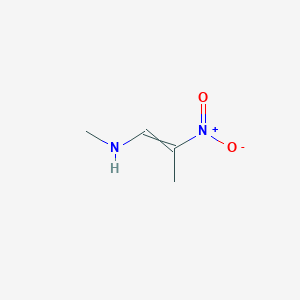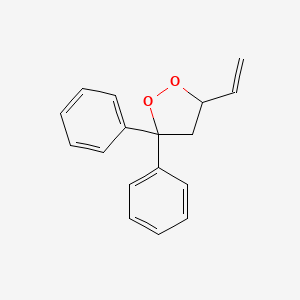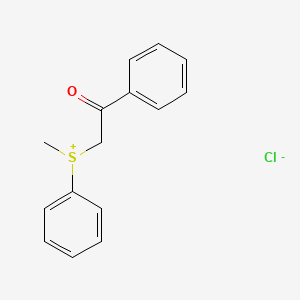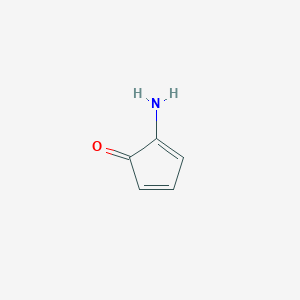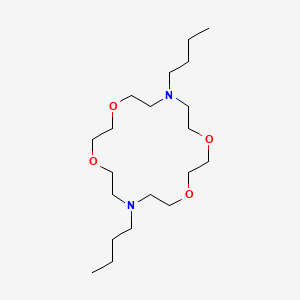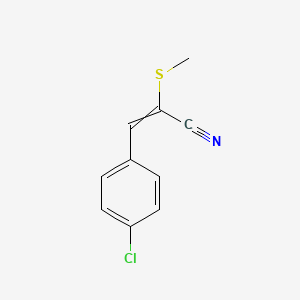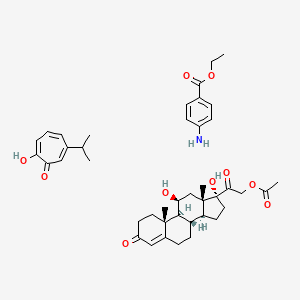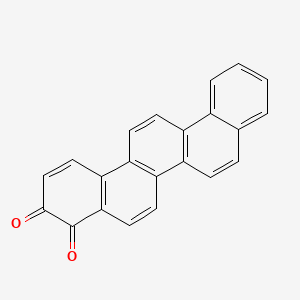![molecular formula C12H26N6O2 B14338024 (1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide] CAS No. 104380-04-3](/img/structure/B14338024.png)
(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazenediyl linkage and hydroxyethyl groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diazenediyl compounds with hydroxyethyl-substituted amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1Z,1’Z)-2,2’-[(E)-Diazenediyl]bis[N’-(2-hydroxyethyl)-2-methylpropanimidamide] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Propiedades
Número CAS |
104380-04-3 |
|---|---|
Fórmula molecular |
C12H26N6O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-[[1-amino-1-(2-hydroxyethylimino)-2-methylpropan-2-yl]diazenyl]-N'-(2-hydroxyethyl)-2-methylpropanimidamide |
InChI |
InChI=1S/C12H26N6O2/c1-11(2,9(13)15-5-7-19)17-18-12(3,4)10(14)16-6-8-20/h19-20H,5-8H2,1-4H3,(H2,13,15)(H2,14,16) |
Clave InChI |
XQSGGALXCGUHAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NCCO)N)N=NC(C)(C)C(=NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


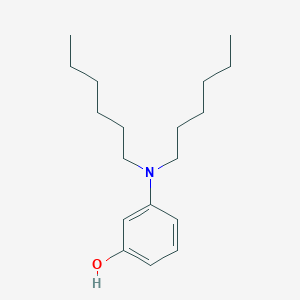
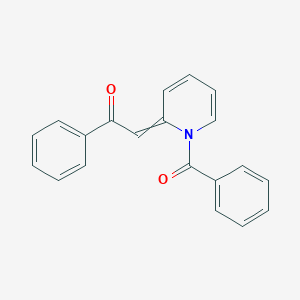
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
